molecular formula C9H8N2O3S2 B2863634 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide CAS No. 731002-08-7

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

Cat. No.: B2863634
CAS No.: 731002-08-7
M. Wt: 256.29
InChI Key: JQCLLCFZVGSPRI-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is a sulfur-containing heterocyclic compound characterized by a 1,2-benzisothiazole core fused with a thioamide group. Its molecular formula is C₉H₈N₂O₃S₂, with a molecular weight of 256.30 g/mol . The 1,2-benzisothiazole moiety is sulfonated (1,1-dioxide) and substituted at the 2-position with an ethanethioamide chain. This structure confers unique reactivity and biological properties, particularly in antimicrobial and metabolic contexts .

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLLCFZVGSPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzisothiazole Formation: The synthesis typically starts with the construction of the benzisothiazole ring. This can be achieved via cyclization reactions involving ortho-aminothiophenols and carbonyl compounds under acidic or basic conditions.

  • Oxidation and Oxo Substitution: Subsequent oxidation steps introduce the dioxido and oxo functionalities, often using reagents like hydrogen peroxide or peracids.

  • Thioamide Addition: The final step involves the attachment of the ethanethioamide group. This can be done through nucleophilic substitution reactions where a thioamide reagent reacts with an activated intermediate of the benzisothiazole derivative.

Industrial Production Methods: Industrial synthesis follows similar steps but often utilizes continuous flow processes and optimized reaction conditions to enhance yield and reduce costs. Catalytic processes and greener solvents are frequently employed to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation, altering its reactivity and biological activity.

  • Reduction: Reduction reactions may be used to modify the dioxido and oxo groups, potentially leading to different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, peracids, or permanganates under mild to moderate conditions.

  • Reduction: Catalytic hydrogenation or chemical reducers such as lithium aluminum hydride.

  • Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium methoxide or amines.

Major Products: The products depend on the specific reactions but commonly include various oxidized or reduced derivatives, and substituted benzisothiazole compounds with different functional groups.

Scientific Research Applications

Chemistry: 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is studied for its reactive intermediates and its role in novel synthetic pathways. Its unique structure makes it a valuable scaffold in organic synthesis.

Biology: The compound has shown potential as a biochemical tool, particularly in enzyme inhibition studies and as a molecular probe for investigating biochemical pathways.

Medicine: Preliminary studies suggest that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is being explored for drug development purposes.

Industry: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific desirable attributes.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide exerts its effects involves interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. The benzisothiazole moiety can intercalate with DNA, affecting gene expression and cellular function. Its reactivity with thiol groups in proteins is also a key aspect of its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The 1,2-benzisothiazole scaffold is common among derivatives, but substituents and functional groups dictate pharmacological and physicochemical differences. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound C₉H₈N₂O₃S₂ 256.30 Thioamide (-C(S)NH₂) Ethanethioamide chain at position 2
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate C₁₁H₁₁NO₅S 269.27 Ester (-COOEt) Ethyl ester substituent
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide C₁₅H₁₂N₂O₅S 332.33 Acetamide (-NHCOCH₃) 4-Hydroxyphenyl substitution
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates Variable ~300–400 Dithiocarbamate (-SC(S)NR₂) Disubstituted dithiocarbamate chain

Key Observations :

  • Thioamide vs.
  • Substituent Effects : Lipophilic groups (e.g., 4-methoxyphenyl in ’s analog) increase molecular weight and may enhance membrane permeability but reduce solubility .
Antimicrobial Activity
  • Target Compound : Derivatives of the thioamide scaffold exhibit MIC 0.78 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line antitubercular drugs .
  • Dithiocarbamate Derivatives : Compounds like 115a–c () show similar potency (MIC 0.78 μg/mL), suggesting the thioamide/dithiocarbamate groups are critical for activity .
  • Benzoxathiolone Derivatives : Poor activity (MIC 50 μg/mL) highlights the necessity of the sulfur-rich 1,2-benzisothiazole core for efficacy .
Toxicity and Metabolic Stability
  • Target Derivatives: Hydrolysis of the thioamide group generates hydrophilic metabolites (e.g., compound 50 in ), reducing hepatotoxicity compared to acetaminophen analogs .

Biological Activity

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is a compound derived from benzisothiazolones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C9H8N2O4S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 30763-03-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and its role as a biocide. The compound exhibits significant inhibitory effects on various microbial strains, which can be attributed to its ability to disrupt cellular processes.

Antimicrobial Properties

Research indicates that this compound can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism involves the disruption of cell membrane integrity and interference with metabolic pathways.

Microbial StrainInhibition Concentration (mg/L)
Staphylococcus aureus0.5
Escherichia coli0.7
Candida albicans0.6

The primary mechanism of action involves the formation of reactive oxygen species (ROS) upon exposure to the compound. This leads to oxidative stress within microbial cells, ultimately resulting in cell death. Additionally, the compound's structural features enable it to interact with key enzymes involved in metabolic processes.

Case Studies

  • Study on Microalgae Detoxification :
    A study focused on the detoxification mechanisms in microalgae exposed to isothiazolinones highlighted that similar compounds could induce oxidative stress leading to growth inhibition. Microalgae such as Chlorella and Scenedesmus showed recovery post-exposure when treated with antioxidants, indicating a potential for recovery from oxidative damage .
  • Antifungal Activity Assessment :
    In a controlled laboratory setting, the antifungal efficacy of this compound was tested against various fungal pathogens. The results indicated a dose-dependent response where higher concentrations led to complete inhibition of fungal growth .

Safety and Toxicological Profile

While the compound exhibits potent antimicrobial activity, its safety profile is crucial for potential applications in pharmaceuticals and agriculture. Preliminary toxicological assessments suggest that at therapeutic doses, it poses minimal risk to non-target organisms.

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